Cas no 2938-65-0 (4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one)

4,4-Diethyl-1,2,3,4-tetrahydronaphthalen-1-one is a cyclic ketone derivative with a tetrahydronaphthalene backbone, featuring two ethyl substituents at the 4-position. This compound is of interest in organic synthesis due to its structural rigidity and potential as an intermediate for pharmaceuticals, fragrances, or specialty chemicals. The presence of the ketone group allows for further functionalization, while the ethyl groups may influence steric and electronic properties, enhancing selectivity in reactions. Its stability under standard conditions makes it suitable for various synthetic applications. Research applications may include studies on hydrogenation, cyclization, or asymmetric synthesis, where its defined structure can serve as a model substrate.
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one structure
2938-65-0 structure
Product Name:4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one
CAS No:2938-65-0
MF:C14H18O
MW:202.292124271393
CID:2927827
PubChem ID:67597538
Update Time:2025-06-22

4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Naphthalenone, 4,4-diethyl-3,4-dihydro-
    • 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one
    • Inchi: 1S/C14H18O/c1-3-14(4-2)10-9-13(15)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3
    • InChI Key: WHKPNBTVCJQRMW-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(CC)(CC)CC1

Computed Properties

  • Exact Mass: 202.135765193g/mol
  • Monoisotopic Mass: 202.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one

Introduction to 4,4-Diethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2938-65-0)

4,4-Diethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2938-65-0) is a synthetic organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of tetrahydronaphthalenes, which are known for their versatile reactivity and biological activity.

The chemical structure of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one consists of a naphthalene ring fused with a cyclohexane ring, with two ethyl groups attached to the 4-position of the naphthalene ring. The presence of the ketone functional group at the 1-position further enhances its reactivity and potential for forming various derivatives through chemical modifications.

In recent years, 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its role as a scaffold for the synthesis of bioactive compounds. Researchers have explored its use in the development of anti-inflammatory agents, antitumor drugs, and neuroprotective compounds. The compound's ability to undergo selective functionalization and derivatization makes it a valuable starting material for the synthesis of complex molecules with diverse biological activities.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one as a core structure in the design of novel anti-inflammatory agents. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models. The study also revealed that specific modifications at the ethyl groups and the ketone position could significantly enhance the compound's efficacy and selectivity.

In another significant research effort, scientists at a leading pharmaceutical company investigated the potential of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one as a lead compound for developing antitumor drugs. The study focused on optimizing the compound's structure to improve its cytotoxicity against various cancer cell lines. Through a series of structure-activity relationship (SAR) studies, they identified several derivatives with enhanced antitumor activity and improved pharmacokinetic properties.

The biological activity of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one is not limited to anti-inflammatory and antitumor applications. Recent research has also explored its potential as a neuroprotective agent. Studies have shown that certain derivatives of this compound can effectively protect neurons from oxidative stress and apoptosis. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthetic accessibility of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one is another factor contributing to its widespread use in research and development. Various synthetic routes have been developed to produce this compound efficiently on both laboratory and industrial scales. One common method involves the cyclization of an appropriate diene followed by functional group transformations to introduce the desired substituents.

In conclusion, 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2938-65-0) is a versatile organic compound with significant potential in medicinal chemistry. Its unique structural features and reactivity make it an attractive scaffold for the development of bioactive compounds with diverse applications in drug discovery and development. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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